molecular formula C16H23N B14176039 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)- CAS No. 909397-06-4

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-

Cat. No.: B14176039
CAS No.: 909397-06-4
M. Wt: 229.36 g/mol
InChI Key: JBDUPEWFFKJOOS-UHFFFAOYSA-N
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Description

“3-Azabicyclo[310]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” typically involves multi-step organic reactions. The starting materials often include simple bicyclic precursors, which undergo a series of transformations such as alkylation, cyclization, and functional group modifications. Common reagents used in these reactions include strong bases, alkyl halides, and catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A simpler analog without the additional substituents.

    1-(4-Methylphenyl)-3-(2-methylpropyl)-cyclohexane: A structurally similar compound with a different bicyclic core.

    3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic core.

Uniqueness

“3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-” is unique due to its specific substituents and bicyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications.

Properties

CAS No.

909397-06-4

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C16H23N/c1-12(2)9-17-10-15-8-16(15,11-17)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3

InChI Key

JBDUPEWFFKJOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CN(C3)CC(C)C

Origin of Product

United States

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